3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane
Description
3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane is a bicyclic compound featuring a 9-oxa-3,7-diazabicyclo[3.3.1]nonane core. This scaffold consists of a bridged bicyclic system with an oxygen atom at position 9 and nitrogen atoms at positions 3 and 7.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c13-9-1-3-12(4-2-9)19(16,17)15-7-10-5-14-6-11(8-15)18-10/h1-4,10-11,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXKPZAIKIRBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(O2)CN1)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the reaction of a suitable precursor with a fluorophenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfone, sulfide, and substituted fluorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane is its antimicrobial properties . Research indicates that derivatives of diazabicyclo compounds exhibit potent activity against multidrug-resistant bacteria, including those producing extended-spectrum beta-lactamases (ESBLs) and metallo-beta-lactamases (MBLs) .
Case Study: Efficacy Against Resistant Strains
In a study examining the antimicrobial efficacy of compounds derived from diazabicyclo frameworks, it was found that specific derivatives showed significant inhibition against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than 0.125 mg/dm³ for certain compounds . This highlights the potential for developing new antibiotics based on this scaffold.
Neurological Applications
Research has also explored the role of this compound in neurological disorders . Compounds based on the diazabicyclo structure have been investigated as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .
Case Study: Neuroprotective Properties
In a recent study, these compounds demonstrated neuroprotective effects and potential antidepressant properties by enhancing AMPA-mediated neurotransmission . This suggests that they may be beneficial in treating conditions such as depression and cognitive decline following neurodegenerative events.
Performance Enhancement
Another intriguing application is the use of these compounds as actoprotectors , which are agents that improve physical performance and endurance. Research involving animal models has shown that derivatives containing the diazabicyclo structure can significantly enhance physical endurance compared to standard reference drugs like bromantane .
Case Study: Endurance Testing in Mice
In a controlled study, mice administered with a specific derivative (K1-458) exhibited a marked increase in swimming and running endurance when tested against control groups . The results indicated an increase in performance metrics by over 35%, showcasing the compound's potential in sports medicine and rehabilitation.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural modifications to optimize its biological activity . The ability to incorporate various functional groups can tailor its pharmacological profile for specific applications.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against multidrug-resistant bacteria | MIC < 0.125 mg/dm³ for certain derivatives |
| Neurological Applications | Positive allosteric modulation of AMPA receptors | Neuroprotective effects; potential antidepressant use |
| Performance Enhancement | Improves physical endurance in animal models | Up to 35% increase in endurance metrics |
| Synthesis | Structural modifications enhance biological activity | Tailored pharmacological profiles possible |
Conclusions
The compound this compound presents diverse applications across various fields, particularly in antimicrobial therapy and neurological enhancement. Its ability to combat resistant bacterial strains and improve physical performance positions it as a promising candidate for further research and development in pharmaceutical sciences. Future studies should focus on optimizing its synthesis and exploring its mechanisms of action to fully harness its therapeutic potential.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
Core Scaffold Variations :
- 9-Oxa vs. 9-Aza/Selenabicyclo Derivatives: Replacing the oxygen atom at position 9 with nitrogen (e.g., 3,9-diazabicyclo[3.3.1]nonane) or selenium (e.g., 9-selenabicyclo[3.3.1]nonane) alters electronic properties. For instance, selenium substitution significantly enhances anchimeric assistance in nucleophilic substitution reactions compared to sulfur or nitrogen . Example: 2,6-Dichloro-9-selenabicyclo[3.3.1]nonane exhibits >100× faster substitution rates than sulfur/nitrogen analogs .
- Tetraone Derivatives: Compounds like 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone feature four ketone groups, creating a rigid framework with dihedral angles of ~74° between imide planes. These derivatives exhibit distinct hydrogen-bonding patterns influenced by substituents and solvation .
Pharmacological Comparisons
- Antiarrhythmic Activity: 9-Oxa-3,7-diazabicyclo Derivatives: Derivatives such as 4-({3-[7-(3,3-dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl]propyl}amino)benzonitrile demonstrate potent antiarrhythmic effects due to interactions with ion channels . 3,9-Diazabicyclo Derivatives: Compounds like OHS nobutane (1,4-bis(9-methyl-3,9-diazabicyclo[3.3.1]nonano-3)butane) exhibit curare-like activity, blocking neuromuscular transmission .
- Analgesic and Growth-Promoting Effects: Bispidine-β-Cyclodextrin Complexes: 3-(3-Imidazolpropyl)-7-substituted derivatives complexed with β-cyclodextrin enhance wheat root growth by up to 30% and show superior analgesic activity compared to tramal . O-Benzoyloxime Derivatives: Complexes of 3-(2-ethoxyethyl)-7-cyclopropylmethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with β-cyclodextrin exhibit lower toxicity and higher analgesic efficacy .
Physicochemical Properties
Biological Activity
3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of bicyclic compounds characterized by a diazabicyclo structure. The presence of a sulfonyl group and a fluorophenyl moiety enhances its pharmacological properties. Its unique structure allows for interactions with various biological targets, particularly in the central nervous system and in cancer treatment.
Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in neurodegenerative diseases like Alzheimer’s . Additionally, compounds with similar structures have been studied for their ability to inhibit beta-lactamases, which are enzymes that confer resistance to beta-lactam antibiotics .
Anticancer Properties
The compound's sulfonyl group is significant for its potential as an antineoplastic agent. Studies have shown that derivatives of sulfonylated compounds can act as alkylating agents, crosslinking DNA strands and thereby inhibiting cancer cell proliferation . The mechanism involves the formation of adducts with nucleobases in DNA, leading to apoptosis in cancer cells.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. For instance, similar bicyclic compounds have shown efficacy against Gram-positive bacteria . The potential for developing new antibiotics from such compounds is an area of active research.
Case Studies and Experimental Data
- In Vitro Studies : A series of experiments demonstrated that the compound effectively inhibited the growth of certain cancer cell lines. The IC50 values indicated significant potency compared to standard chemotherapeutics.
- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to controls.
Data Table: Summary of Biological Activities
Q & A
What are the key structural and conformational features of 3-(4-fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane, and how do they influence its reactivity?
The compound’s bicyclo[3.3.1]nonane framework incorporates oxygen (9-oxa) and nitrogen atoms (3,7-diaza), creating a rigid heterocyclic system. The 4-fluorophenyl sulfonyl group at position 3 introduces steric and electronic effects, enhancing electrophilic reactivity and influencing hydrogen-bonding interactions. Conformational studies using NMR spectroscopy reveal a chair-chair conformation in related 3,7-diazabicyclo derivatives, which stabilizes the molecule and affects its binding to biological targets .
Methodological Insight:
- Structural Elucidation: Use IR spectroscopy to confirm sulfonyl and oxa groups, and NMR to analyze bicyclic ring conformation and substituent effects .
- Conformational Analysis: Molecular dynamics simulations or X-ray crystallography (if crystalline) can validate the chair-chair conformation observed in related analogs .
How can synthetic routes for this compound be optimized to improve yield and purity?
Synthesis typically involves Mannich reactions for bicyclic core formation, followed by sulfonylation. For example:
Mannich Cyclocondensation: React 4-piperidone derivatives with formaldehyde and amines under acidic conditions to form the bicyclo[3.3.1]nonane skeleton .
Sulfonylation: Introduce the 4-fluorophenyl sulfonyl group via nucleophilic substitution or coupling reactions.
Challenges & Solutions:
- Byproduct Formation: Optimize reaction time and temperature (e.g., glacial acetic acid at 60°C for 20–25 hours reduces side reactions) .
- Purification: Use column chromatography or recrystallization with solvents like ethyl acetate/hexane to isolate high-purity product .
What pharmacological mechanisms are associated with 3,7-diazabicyclo[3.3.1]nonane derivatives, and how do structural modifications (e.g., sulfonyl or oxa groups) alter activity?
Mechanisms:
- Analgesic Activity: Derivatives like 3-(2-ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one show opioid-independent analgesia via β-cyclodextrin encapsulation, enhancing bioavailability .
- Anticancer Effects: Bispidinone analogs induce mitochondrial-mediated apoptosis in HeLa cells by disrupting redox balance .
Structure-Activity Relationship (SAR):
| Substituent | Activity | Reference |
|---|---|---|
| 4-Fluorophenyl sulfonyl | Enhances electrophilicity and target binding | |
| 9-Oxa bridge | Improves metabolic stability | |
| Cyclopropanemethyl | Reduces acute toxicity |
How can discrepancies in biological activity data between in vitro and in vivo studies of 3,7-diazabicyclo derivatives be resolved?
Case Example: A compound showing high analgesic activity in vitro (e.g., tramal-like effects) but low efficacy in vivo may suffer from poor pharmacokinetics.
Resolution Strategies:
- Bioavailability Enhancement: Use β-cyclodextrin encapsulation (as in NA-332) to improve solubility and absorption .
- Metabolic Profiling: Conduct LC-MS/MS studies to identify metabolites and optimize dosing regimens .
What advanced computational methods are suitable for predicting the binding affinity of 3-(4-fluorophenyl)sulfonyl derivatives to targets like orexin receptors?
Approaches:
Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with orexin receptor active sites .
MD Simulations: Simulate ligand-receptor dynamics over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with Asp203/Asn324) .
Validation: Compare computational results with experimental IC values from radioligand displacement assays .
How does the stereochemistry of this compound affect its pharmacological profile?
Key Findings:
- Retention of Configuration: Episulfonium ion intermediates in synthesis preserve stereochemistry, critical for maintaining activity .
- Enantiomeric Differences: Test separated enantiomers in receptor-binding assays (e.g., orexin or opioid receptors) to identify active forms .
What analytical techniques are essential for characterizing degradation products of this compound under stressed conditions?
Methodology:
- Forced Degradation: Expose the compound to heat (40–80°C), UV light, or acidic/basic conditions.
- Analysis Tools:
- HPLC-MS: Identify degradation products via mass fragmentation patterns.
- NMR: Confirm structural changes in degraded samples .
How can researchers design derivatives to mitigate toxicity while retaining therapeutic efficacy?
Design Principles:
- Reduce Electrophilicity: Replace sulfonyl with carbamate groups to decrease off-target reactivity.
- Introduce Fluorine: The 4-fluorophenyl group balances lipophilicity and metabolic stability .
Toxicity Screening:
- In Vitro: Use HepG2 cells for hepatotoxicity assessment.
- In Vivo: Acute toxicity studies in rodents (LD determination) .
What are the challenges in crystallizing this compound, and how can they be addressed?
Challenges:
- Low Melting Point: Amorphous nature due to flexible bicyclic structure.
- Solubility Issues: Poor solubility in common solvents.
Solutions:
- Co-Crystallization: Use co-formers like succinic acid to stabilize the lattice.
- SHELX Refinement: Employ SHELXL for high-resolution crystallographic data, leveraging its robustness for small molecules .
How do 9-oxa and 3,7-diaza modifications influence the compound’s interaction with biological membranes?
Mechanistic Insights:
- 9-Oxa Bridge: Increases polarity, improving water solubility and reducing passive diffusion across lipid membranes .
- 3,7-Diaza Groups: Facilitate hydrogen bonding with membrane transporters (e.g., P-glycoprotein), altering uptake kinetics .
Experimental Validation:
- LogP Measurement: Use shake-flask method to quantify hydrophobicity.
- Caco-2 Permeability Assay: Assess membrane transport efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
